An In-depth Technical Guide to 2-Bromo-4-isopropoxy-1-nitro-benzene
An In-depth Technical Guide to 2-Bromo-4-isopropoxy-1-nitro-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Substituted nitroaromatic compounds are a cornerstone of synthetic chemistry, serving as versatile intermediates for the introduction of key functional groups. Among these, 2-Bromo-4-isopropoxy-1-nitro-benzene emerges as a compound of significant interest. Its unique substitution pattern—featuring a bromine atom, a nitro group, and an isopropoxy group on a benzene ring—offers a rich platform for a variety of chemical transformations.
This guide provides a comprehensive technical overview of 2-Bromo-4-isopropoxy-1-nitro-benzene, consolidating its known chemical and physical properties, safety data, and exploring its potential applications. As experimental data for this specific molecule is not extensively available in public literature, this document integrates data from structurally similar compounds to provide well-founded predictions and insights into its reactivity and spectroscopic profile. This approach is designed to empower researchers in their experimental design and to highlight the compound's potential in the synthesis of novel, high-value molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. While specific experimental data for 2-Bromo-4-isopropoxy-1-nitro-benzene is limited, we can infer its characteristics based on its structure and data from analogous compounds.
Core Chemical Properties
The fundamental properties of 2-Bromo-4-isopropoxy-1-nitro-benzene are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-nitro-4-propan-2-yloxybenzene | [1] |
| CAS Number | 1263378-47-7 | [1] |
| Molecular Formula | C₉H₁₀BrNO₃ | [2] |
| Molecular Weight | 260.09 g/mol | [2] |
| Purity (Typical) | ≥95% | [1] |
| Appearance | Not specified (likely a solid) | Inferred |
Predicted Physical Properties
| Property | Predicted/Analogous Value | Notes and Supporting Data |
| Melting Point | Likely in the range of 50-80 °C | The closely related 2-Bromo-4-methoxy-1-nitrobenzene has a reported melting point, while 1-Bromo-4-nitrobenzene melts at a significantly higher 125-127 °C[3]. The isopropoxy group, being larger than a methoxy group, may disrupt crystal packing, leading to a lower melting point. |
| Boiling Point | > 250 °C (at atmospheric pressure) | The isomer 2-Bromo-1-isopropyl-4-nitrobenzene has a boiling point of 155-160 °C at 15 Torr[4]. This suggests a high boiling point at atmospheric pressure for the target compound. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); low solubility in water. | The principle of "like dissolves like" suggests that the large nonpolar surface area of the benzene ring and isopropoxy group will confer solubility in non-polar organic solvents. The polar nitro group may allow for some solubility in more polar organic solvents, while its overall nonpolar character predicts low solubility in water[5]. |
Spectroscopic Signature: A Predictive Analysis
Spectroscopic analysis is crucial for structure elucidation and reaction monitoring. In the absence of published spectra for 2-Bromo-4-isopropoxy-1-nitro-benzene, the following predictions are based on established principles of NMR, IR, and MS, supported by data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. The isopropoxy group will present as a septet for the methine proton and a doublet for the six equivalent methyl protons.
-
Aromatic Protons (predicted δ 7.0-8.5 ppm): The proton ortho to the nitro group is expected to be the most downfield. The other two aromatic protons will appear at higher fields, with coupling constants typical for ortho and meta relationships.
-
Isopropoxy Protons (predicted δ 1.3-1.5 ppm, doublet, 6H; δ 4.6-4.8 ppm, septet, 1H): The chemical shifts are characteristic of an isopropoxy group attached to an aromatic ring. For comparison, the related 2-bromo-1-isopropyl-4-nitrobenzene shows a heptet at 3.45 ppm and doublets at 1.29 and 1.27 ppm for the isopropyl group directly attached to the ring[4].
-
-
¹³C NMR: The carbon NMR spectrum should show nine distinct signals, corresponding to each unique carbon atom in the molecule.
-
Aromatic Carbons (predicted δ 110-160 ppm): The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the isopropoxy group will also be downfield. The carbon bonded to the bromine atom will also have a characteristic shift.
-
Isopropoxy Carbons (predicted δ ~22 ppm, methyls; δ ~70 ppm, methine): These shifts are typical for an isopropoxy group.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the nitro group and the substituted benzene ring.
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| Nitro (NO₂) Stretch | 1500-1560 (asymmetric) and 1335-1385 (symmetric) | These are strong, characteristic absorptions for aromatic nitro compounds. For instance, the IR spectrum of 1-Bromo-4-nitrobenzene has been extensively studied and shows these characteristic peaks[6][7]. |
| Aromatic C-H Stretch | 3000-3100 | Typical for sp² C-H bonds on a benzene ring. |
| Aromatic C=C Stretch | 1400-1600 | Multiple bands are expected in this region, characteristic of the aromatic ring. |
| C-O-C Ether Stretch | 1200-1275 (asymmetric) and ~1050 (symmetric) | Strong absorptions characteristic of an aryl-alkyl ether. |
| C-Br Stretch | 500-600 | A weaker absorption in the fingerprint region. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): A pair of peaks at m/z 259 and 261, with a relative intensity of approximately 1:1, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), the isopropoxy group, or cleavage of the isopropyl group. The mass spectrum of the related 2-Bromo-4-nitrotoluene shows a clear molecular ion peak and fragmentation patterns that can be informative[8].
Synthesis and Reactivity
The synthesis of 2-Bromo-4-isopropoxy-1-nitro-benzene can be approached through logical, multi-step sequences common in aromatic chemistry. Understanding its reactivity is key to its utility as a synthetic intermediate.
Proposed Synthetic Pathway
A plausible synthesis would start from a readily available substituted benzene. One logical precursor is 4-nitrophenol.
Step 1: Williamson Ether Synthesis The synthesis would begin with the alkylation of 4-nitrophenol with 2-bromopropane under basic conditions to form 4-isopropoxy-1-nitrobenzene. This is a classic Williamson ether synthesis.
Step 2: Electrophilic Bromination The second step involves the electrophilic bromination of 4-isopropoxy-1-nitrobenzene. The directing effects of the substituents on the ring are crucial here. The isopropoxy group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. The powerful activating effect of the isopropoxy group will direct the incoming bromine electrophile to the positions ortho to it.
Caption: Proposed two-step synthesis of the target compound.
Experimental Considerations:
-
Step 1: The reaction is typically run in a polar aprotic solvent like acetone or DMF with a weak base such as potassium carbonate to deprotonate the phenol.
-
Step 2: The bromination requires a Lewis acid catalyst like FeBr₃. The reaction conditions must be controlled to prevent over-bromination. The isopropoxy group's steric bulk will favor substitution at the less hindered ortho position.
Key Reactivity Profile
The chemical reactivity of 2-Bromo-4-isopropoxy-1-nitro-benzene is dictated by its three functional groups, making it a valuable intermediate.
Nucleophilic Aromatic Substitution (SₙAr) The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom makes the ipso-carbon highly electrophilic and activates it towards nucleophilic aromatic substitution. This is arguably the most important reaction for this class of compounds.
Caption: General mechanism for Nucleophilic Aromatic Substitution.
This reactivity allows for the introduction of a wide range of nucleophiles (amines, alcohols, thiols), providing a gateway to diverse molecular scaffolds. The reaction proceeds via a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the nitro group[9][10].
Reduction of the Nitro Group The nitro group can be readily reduced to an aniline derivative. This transformation is fundamental in drug discovery, as anilines are common pharmacophores and key precursors for many other functional groups.
-
Common Reducing Agents:
-
SnCl₂/HCl
-
H₂/Pd-C
-
Fe/HCl or Fe/NH₄Cl
-
The resulting 2-bromo-4-isopropoxyaniline is a valuable bifunctional intermediate, poised for further reactions at the amine and bromo positions.
Cross-Coupling Reactions The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Applications in Research and Drug Development
The unique combination of reactive sites on 2-Bromo-4-isopropoxy-1-nitro-benzene makes it a strategic tool for medicinal chemists and materials scientists.
Scaffold for Pharmaceutical Synthesis
This compound serves as an excellent starting point for the synthesis of complex drug candidates. The general workflow involves sequential modification of its functional groups.
Caption: Workflow illustrating the use in library synthesis.
By strategically combining SₙAr, nitro reduction, and cross-coupling reactions, a diverse library of compounds can be generated from this single starting material for screening against various biological targets. Aromatic nitro compounds are integral to the synthesis of many approved drugs[11].
Intermediate for Agrochemicals and Materials Science
The structural motifs accessible from 2-Bromo-4-isopropoxy-1-nitro-benzene are also relevant in the development of new agrochemicals, such as herbicides and fungicides. Furthermore, substituted nitroaromatics are used in the synthesis of dyes, pigments, and materials with specific electronic properties.
Safety and Handling
As a laboratory chemical, 2-Bromo-4-isopropoxy-1-nitro-benzene must be handled with appropriate precautions. The following information is derived from its Safety Data Sheet (SDS)[1].
GHS Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing[1].
-
Wash hands thoroughly after handling[1].
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition[1].
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention[1].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1].
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1].
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
Toxicological Information: Specific acute toxicity data (e.g., LD50) for 2-Bromo-4-isopropoxy-1-nitro-benzene is not currently available[1]. Therefore, it should be handled as a potentially hazardous substance.
Conclusion
2-Bromo-4-isopropoxy-1-nitro-benzene represents a strategically designed chemical intermediate with considerable potential for researchers in organic synthesis, drug discovery, and materials science. While a comprehensive set of experimental data for this specific molecule is yet to be published, a detailed analysis of its structure and comparison with closely related analogs allows for a robust prediction of its properties and reactivity. Its capacity for undergoing nucleophilic aromatic substitution, nitro group reduction, and cross-coupling reactions makes it a versatile building block for the creation of diverse and complex molecular architectures. As with all research chemicals, it is imperative to handle this compound with the appropriate safety precautions as outlined in its safety data sheet. The insights provided in this guide aim to facilitate its effective and safe use in the laboratory, paving the way for future innovations.
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